(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUNIADJSAJLGB-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-66-3 | |
| Record name | Orlistat open ring (S,S)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORLISTAT OPEN RING (S,S)-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL6562DY22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Fermentation and Initial Extraction
Lipstatin, the precursor to Orlistat, is produced by Streptomyces toxytricini fermentation. The target compound arises as a degradation byproduct during downstream processing.
Step 1: Fermentation Broth Filtration
-
Fermentation broth (3 m³) is filtered via plate-and-frame filtration under nitrogen to isolate bacterial biomass.
-
Critical Parameter: Nitrogen purging prevents oxidative degradation of labile intermediates.
Step 2: Solvent Extraction
-
Biomass is stirred with ethanol (5–10 volumes relative to biomass weight) for 4–8 hours to solubilize lipstatin and related compounds.
-
Optimization Note: Methanol alternatives reduce extraction efficiency by 15–20%, as evidenced in comparative trials.
Step 3: Liquid-Liquid Partitioning
Chromatographic Purification
The concentrated heptane phase (220 g/L) undergoes preparative chromatography for final isolation.
Chromatographic Conditions
*BV = Bed Volume
Key Observations:
-
Acetonitrile-based mobile phases enhance peak resolution by reducing viscosity, enabling higher flow rates without compromising efficiency.
-
Post-chromatography, the compound is crystallized from hexane/ethyl acetate (3:1) to achieve pharmaceutical-grade purity (>99.5%).
Analytical Characterization
Pharmacopeial standards mandate rigorous profiling to confirm identity and purity.
Chromatographic Purity Assessment
Spectroscopic Data
-
NMR (¹H): Characteristic signals at δ 0.88 (t, 6H, CH₃), δ 1.25 (m, 24H, alkyl chain), δ 4.35 (m, 1H, CH-O), δ 8.12 (s, 1H, NCHO).
Challenges and Optimization Strategies
Stereochemical Control
Racemization at C3 or C5 positions occurs if extraction pH exceeds 6.5, necessitating strict pH monitoring during ethanol-water partitioning.
Scalability Constraints
-
Patented Solution: Multi-column continuous chromatography reduces solvent consumption by 40% in pilot-scale trials.
-
Throughput Limitation: Batch processing of >1,000 L fermentation broth requires 72-hour cycles, highlighting the need for immobilized enzyme systems to accelerate lipstatin hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The compound is utilized as an impurity reference standard in the development and quality control of Orlistat formulations. It serves as a marker for assessing the purity and stability of pharmaceutical products containing Orlistat, thus ensuring compliance with regulatory standards .
Metabolic Studies
Research has indicated that metabolites like (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid play a role in understanding the metabolic pathways influenced by Orlistat. Studies involving this compound can help elucidate the pharmacokinetics and pharmacodynamics of weight-loss therapies .
Biochemical Assays
The compound can be employed in biochemical assays to evaluate enzyme interactions and metabolic processes associated with lipid metabolism. Its structural characteristics allow researchers to study the effects of various inhibitors on fat absorption mechanisms .
Case Study 1: Quality Control in Orlistat Production
A study conducted by Stalder et al. focused on the use of (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid as a reference standard in the quality control of Orlistat. The research demonstrated that monitoring this impurity helps maintain the efficacy and safety of weight-loss medications by ensuring that formulations do not exceed acceptable impurity levels .
Case Study 2: Metabolic Pathway Investigation
In another investigation, researchers utilized this compound to trace metabolic pathways in subjects undergoing treatment with Orlistat. The findings revealed insights into how different metabolites affect fat absorption and overall energy metabolism, contributing to more effective weight management strategies .
Wirkmechanismus
The mechanism of action of (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in formylation reactions, modifying proteins and other biomolecules. The hydroxy and hexyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a family of Orlistat-related impurities and metabolites with structural variations that influence their physicochemical properties, analytical detection, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Research
Stereochemical Impact on Bioactivity : The 3R epimer (CAS 130793-28-1) exhibits reduced binding affinity to pancreatic lipase compared to the 3S configuration due to altered spatial orientation of the hydroxyl group .
Analytical Differentiation : The (2S,3S,5S) and (2S,3R,5S) isomers are distinguishable via HPLC with relative retention times of 0.95 and 0.45, respectively, and response factors of 0.95 vs. 0.45 .
Deuterated Derivatives: The deuterated form (C₂₉H₅₂D₃NO₆) serves as an internal standard in LC-MS studies, improving quantification accuracy by minimizing matrix effects .
Functional Group Influence : Removal of the N-formyl-L-leucyl group (as in CAS 130793-30-5) reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) and abolishes lipase inhibition .
Table 2: Pharmacokinetic and Stability Data
| Property | (2S,3S,5S)-Isomer (130676-66-3) | (2S,3R,5S)-Epimer (130793-28-1) |
|---|---|---|
| LogP | 6.2 | 6.1 |
| Aqueous Solubility (25°C) | 0.5 µg/mL | 0.4 µg/mL |
| Plasma Protein Binding | >90% | 85% |
| Degradation Half-Life (pH 7.4) | 48 hours | 24 hours |
Data derived from chromatographic and spectroscopic studies .
Biologische Aktivität
(2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid, also known as Orlistat impurity M1, is a metabolite derived from the weight-loss drug Orlistat. This compound is notable for its structural complexity and potential biological activities. Understanding its biological properties is essential for evaluating its implications in pharmacology and toxicology.
- Molecular Formula : C29H55NO6
- Molecular Weight : 513.75 g/mol
- CAS Number : 130676-66-3
- Structure : The compound features a long aliphatic chain with hydroxyl and amide functional groups, which contribute to its biological activity.
Biological Activity Overview
The biological activity of (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid has been primarily investigated in the context of its role as a metabolite of Orlistat. Orlistat itself acts as a lipase inhibitor, which prevents the absorption of dietary fats. The metabolites, including this compound, may have distinct effects on biological systems.
-
Lipase Inhibition :
- Orlistat inhibits gastrointestinal lipases by forming a covalent bond with the active site serine residues, thus blocking fat breakdown and absorption. The metabolite (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid may retain some inhibitory effects on lipase activity due to structural similarities .
-
Antiproliferative Effects :
- Recent studies on related hydroxy fatty acids have shown that certain structural modifications can lead to antiproliferative activities against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These studies suggest that metabolites like (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid could exhibit similar properties .
Study 1: Inhibition of Lipase Activity
A study investigating the lipase inhibitory effects of various Orlistat metabolites found that (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid demonstrated a significant reduction in lipase activity compared to controls. This suggests that even as a metabolite, it retains pharmacological relevance .
Data Table: Comparison of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
